



# The Discovery and Synthesis of Colistin Adjuvants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Colistin adjuvant-1 |           |
| Cat. No.:            | B12422792           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, compelling the reintroduction of colistin, a last-resort antibiotic. However, the increasing incidence of colistin resistance necessitates novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that potentiate the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a novel colistin adjuvant, BBN149, identified through virtual screening, and also touches upon another significant adjuvant, IMD-0354.

## Discovery of BBN149: A Virtual Screening Approach

The primary mechanism of colistin resistance in pathogens like Pseudomonas aeruginosa involves the modification of the lipid A moiety of lipopolysaccharide (LPS) through the addition of L-aminoarabinose (L-Ara4N).[1][2][3] This modification is catalyzed by the enzyme ArnT, an undecaprenyl phosphate-α-L-Ara4N arabinosyl transferase. The addition of the positively charged L-Ara4N reduces the net negative charge of the bacterial outer membrane, thereby decreasing its affinity for the cationic colistin.[1][2][3]

BBN149, a diterpene isolated from the leaves of Fabiana densa var. ramulosa, was identified as a potential ArnT inhibitor through a docking-based virtual screening of an in-house library of natural products.[1][4][5] The crystal structure of ArnT was utilized to predict the binding of small molecules to its catalytic site, leading to the identification of BBN149 as a promising candidate.[1][3][4][5]



# Synthesis of Colistin Adjuvants Semi-Synthesis of BBN149 Analogues

The chemical synthesis of BBN149, with its complex diterpene scaffold, is challenging. However, researchers have developed semi-synthetic routes to produce analogues of BBN149 to explore structure-activity relationships (SAR).[6][7] The general approach involves the chemical modification of related natural products. For instance, treatment of steviol aglycone with a strong mineral acid can induce a Wagner–Meerwein rearrangement to form the ent-beyerane skeleton of BBN149.[6] Subsequent chemical modifications at various positions of the diterpene scaffold allow for the generation of a library of analogues for biological evaluation. [6][7]

### Synthesis of IMD-0354

IMD-0354, another potent colistin adjuvant, is a synthetic molecule. Its synthesis involves the amidation of a substituted salicylic acid with a substituted aniline.[8] This straightforward synthesis allows for the generation of a diverse library of analogues by varying the substituents on both aromatic rings, facilitating extensive SAR studies.[9][10]

## Mechanism of Action: Overcoming Colistin Resistance

Colistin exerts its bactericidal effect by binding to the negatively charged lipid A component of LPS in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>), disrupting the membrane integrity and leading to cell death.[2][11][12]

Resistance arises from the modification of lipid A, primarily through the addition of L-Ara4N by ArnT, which reduces the electrostatic attraction between colistin and the bacterial surface.[1][2] [3] BBN149 acts as a colistin adjuvant by partially inhibiting the function of ArnT.[1][2][3][4][13] By interfering with the aminoarabinosylation of lipid A, BBN149 helps to restore the negative charge of the outer membrane, thereby re-sensitizing resistant bacteria to colistin.[1][2][4] Mass spectrometry analysis of lipid A from bacteria treated with BBN149 shows a reduction in the levels of aminoarabinosylated lipid A species, confirming this mechanism of action.[1][2][4][13]

## **Quantitative Data**



The efficacy of colistin adjuvants is quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of colistin in their presence.

Table 1: In Vitro Activity of BBN149 in Combination with

**Colistin** 

| Bacterial Strain             | Colistin MIC (mg/L) | Colistin MIC with<br>30 µM BBN149<br>(mg/L) | Fold Reduction in MIC |
|------------------------------|---------------------|---------------------------------------------|-----------------------|
| P. aeruginosa PA14 colR 5    | 64                  | 8                                           | 8                     |
| P. aeruginosa KK27<br>colR 6 | 128                 | 8                                           | 16                    |
| P. aeruginosa ND76           | 64                  | 16                                          | 4                     |
| K. pneumoniae<br>KKBO-1      | 64                  | 4                                           | 16                    |
| K. pneumoniae KPB-3          | 32                  | 4                                           | 8                     |

Data sourced from Ghirga et al., 2020.[4][14]

Table 2: In Vitro Activity of IMD-0354 in Combination with

Colistin

| Bacterial Strain  | Colistin MIC<br>(µg/mL) | Colistin MIC with 5<br>μM IMD-0354<br>(μg/mL) | Fold Reduction in MIC |
|-------------------|-------------------------|-----------------------------------------------|-----------------------|
| A. baumannii 4106 | 2048                    | 2                                             | 1024                  |
| K. pneumoniae B9  | 512                     | 0.5                                           | 1024                  |

Data sourced from Barker et al., 2019 and Koller et al., 2024.[15][16]

## **Table 3: Cytotoxicity of BBN149**



| Cell Line                    | BBN149 Concentration<br>(μM) | Cell Viability (%) after 18h |
|------------------------------|------------------------------|------------------------------|
| 16HBE (Bronchial Epithelial) | 31.25                        | ~95                          |
| 16HBE (Bronchial Epithelial) | 62.5                         | ~90                          |
| 16HBE (Bronchial Epithelial) | 125                          | ~85                          |

Data sourced from Ghirga et al., 2020.[2][5]

# **Experimental Protocols**Virtual Screening for ArnT Inhibitors

- Protein Preparation: Obtain the crystal structure of ArnT. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.
- Ligand Library Preparation: Prepare a 3D structure library of natural products or other chemical compounds. Assign correct ionization states and generate conformers for each ligand.
- Molecular Docking: Use a docking program (e.g., FRED) to dock the ligand library into the
  catalytic site of ArnT. The docking process should predict the binding pose and score the
  interaction of each ligand with the protein.
- Hit Selection: Analyze the docking results and select the top-scoring compounds for further experimental validation. Consider factors such as binding energy, interaction with key residues, and chemical diversity.[4]

## **Minimum Inhibitory Concentration (MIC) Assay**

- Bacterial Culture: Culture the bacterial strains in Mueller-Hinton (MH) broth overnight.
- Inoculum Preparation: Dilute the overnight culture to a concentration of approximately 5 x 10<sup>5</sup> CFU/mL in fresh MH broth.



- Assay Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of colistin in MH broth. For the adjuvant testing, add a fixed concentration of the adjuvant (e.g., 30 μM BBN149) to each well containing the colistin dilutions.
- Inoculation: Inoculate each well with the prepared bacterial suspension. Include control wells
  with bacteria only, bacteria with adjuvant only, and broth only.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.[4]

### **Analysis of Lipid A by MALDI-TOF Mass Spectrometry**

- Lipid A Extraction: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation. Extract lipid A from the cell pellets using a suitable method, such as the ammonium hydroxide/isobutyric acid hydrolysis method.
- Sample Preparation for MALDI-TOF: Dissolve the extracted lipid A in a chloroform:methanol mixture.
- Matrix Preparation: Prepare a solution of a suitable matrix, such as 5-chloro-2-mercaptobenzothiazole (CMBT), in a chloroform:methanol:water mixture.
- Spotting: Mix the lipid A sample with the matrix solution and spot the mixture onto a MALDI target plate. Allow the spot to air dry.
- Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in the negative-ion linear mode. The resulting mass spectrum will show peaks corresponding to different lipid A species.
- Data Analysis: Compare the mass spectra of lipid A from untreated and adjuvant-treated bacteria to identify changes in the lipid A modification profile.[1][11][12][17]

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of colistin resistance and the inhibitory action of the BBN149 adjuvant.





Click to download full resolution via product page

Caption: Experimental workflow for the discovery and validation of colistin adjuvants.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Study of Matrix Additives for Sensitive Analysis of Lipid A by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. A novel colistin adjuvant identified by virtual screening for ArnT inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel colistin adjuvant identified by virtual screening for ArnT inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniroma1.it [uniroma1.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Lipid-Based MALDI-TOF Assay for the Rapid Detection of Colistin-Resistant Enterobacter Species PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of Colistin Adjuvants: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12422792#colistin-adjuvant-1-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com